Amoxicillin

Overview

Description

Amoxicillin is a widely utilized beta-lactam antimicrobial drug approved by the U.S. Food and Drug Administration (FDA) for use in the primary care setting . It belongs to the class of penicillins and has bactericidal activity . It is used to treat bacterial infections, including infections of the nose, ears, throat, skin, and urinary tract .

Synthesis Analysis

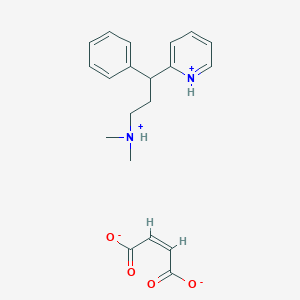

Amoxicillin is synthesized via a cascade reaction combining the enzymatic hydrolysis of Penicillin G potassium salt (PGK) with the kinetically controlled enzymatic coupling of in situ formed 6-aminopenicillanic acid (6-APA) with p-hydroxyphenylglycine methyl ester (D-HPGM) to give amoxicillin as the final product by using a single enzyme .Molecular Structure Analysis

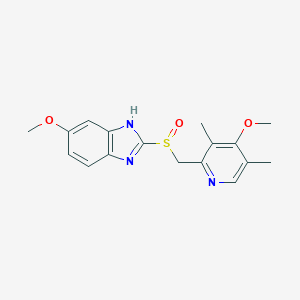

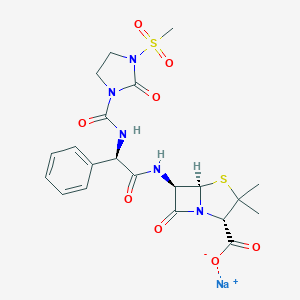

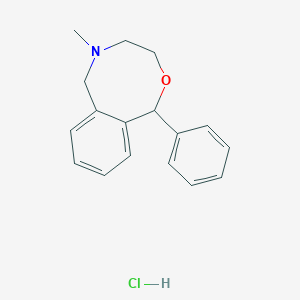

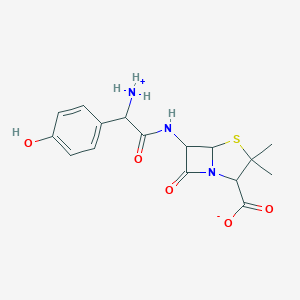

The molecular formula of Amoxicillin is C16H19N3O5S . It belongs to the aminopenicillin class of the penicillin family . It was created by adding an extra amino group to penicillin to battle antibiotic resistance .Chemical Reactions Analysis

The major analytical methods found for the analysis of Amoxicillin were high-performance liquid chromatography (HPLC), ultra-performance liquid chromatography (U-HPLC), capillary electrophoresis, and iodometry .Physical And Chemical Properties Analysis

Amoxicillin has a density of 1.5±0.1 g/cm^3 . Its boiling point is 743.2±60.0 °C at 760 mmHg . The vapor pressure is 0.0±2.6 mmHg at 25°C . The enthalpy of vaporization is 113.7±3.0 kJ/mol . The flash point is 403.3±32.9 °C .Scientific Research Applications

Treatment of Pneumonia and Combined Viral-Bacterial Infections

Amoxicillin has been shown to be effective in treating adults with pneumonia or combined viral-bacterial infections . In a study involving adults presenting to primary care with acute cough, treatment with amoxicillin resulted in symptom duration reduction, symptom severity reduction, and illness deterioration prevention .

Antibacterial Spectrum and Acid Stability

Amoxicillin is the lead substance of the aminopenicillin group of beta-lactams, which is characterized by a broader antibacterial spectrum and acid stability compared to penicillin G . This makes it a more versatile antibiotic for treating a variety of bacterial infections.

Antimicrobial Resistance Research

Amoxicillin is often used in research studying antimicrobial resistance (AMR). The spread of resistance in clinically relevant bacterial species is a global concern, and continuous monitoring of AMR gene presence within clinical, environmental, veterinary, and food samples is essential . Amoxicillin, being a commonly used antibiotic, is frequently included in such studies.

Molecular Detection and Characterization of Pathogenic Bacteria

Molecular and whole-genome sequencing (WGS)-based methods are the gold standard for global clone detection or investigations of the AMR genes, virulence factors, and plasmids for bacterial isolates . Given its widespread use and the prevalence of resistance to it, Amoxicillin is often used in these types of studies.

Treatment of Healthcare-Associated Infections (HAIs)

Healthcare-associated infections (HAIs) caused by multidrug (MDR)- or pandrug-resistant bacteria have already been declared a ‘silent pandemic’ . Amoxicillin, due to its broad-spectrum activity, is often used in the treatment of these infections.

Development of Advanced Prevention Measures and Treatment Plans

In order to develop advanced prevention measures and treatment plans to combat infections, specialists in various fields, including microbiology, medicine, molecular biology, and bioinformatics, need to work together . Amoxicillin, being a commonly used and well-studied antibiotic, often plays a role in this research.

Mechanism of Action

Target of Action

Amoxicillin, a derivative of penicillin, primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of bacterial cell walls . By binding to these proteins, amoxicillin disrupts the structural integrity of the bacterial cell wall .

Mode of Action

Amoxicillin acts by competitively inhibiting PBPs . This inhibition leads to the upregulation of autolytic enzymes and the prevention of cell wall synthesis . The disruption of cell wall synthesis compromises the cell wall integrity, leading to bacterial cell death .

Biochemical Pathways

Amoxicillin disrupts the biochemical pathways involved in bacterial cell wall synthesis . It specifically inhibits the transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition prevents the cross-linking of D-alanine and D-aspartic acid, essential components of the bacterial cell wall .

Pharmacokinetics

Amoxicillin exhibits excellent bioavailability, with about 95% absorbed by mouth . It is less than 30% biotransformed in the liver . The elimination half-life of amoxicillin is approximately 61.3 minutes , and it is primarily excreted by the kidneys . The pharmacokinetics of amoxicillin reveals a nonlinear dose-exposure relationship after oral administration .

Result of Action

The primary result of amoxicillin’s action is the death of susceptible bacteria. By inhibiting the synthesis of the bacterial cell wall, amoxicillin causes the bacteria to become structurally compromised and ultimately leads to their death . This action makes amoxicillin effective against a variety of gram-positive bacteria, particularly streptococcal bacteria causing upper respiratory tract infections .

Action Environment

Environmental factors can influence the action, efficacy, and stability of amoxicillin. For instance, the misuse and overuse of antibiotics like amoxicillin in healthcare, agriculture, and animal husbandry can lead to the emergence of antimicrobial resistance . This resistance can reduce the effectiveness of amoxicillin. Moreover, environmental contamination with antibiotics can exacerbate the spread of antibiotic resistance .

Future Directions

The future of antibiotics like Amoxicillin requires innovation in a field that has relied on highly traditional methods of discovery and development. This will require substantial changes in policy, quantitative understanding of the societal value of these drugs, and investment in alternatives to traditional antibiotics .

properties

IUPAC Name |

(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24)/t9-,10-,11+,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSQZJLSUYDQPKJ-NJBDSQKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34642-77-8 (mono-hydrochloride salt), 61336-70-7 (trihydrate) | |

| Record name | Amoxicillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026787780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3037044 | |

| Record name | Amoxicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white solid; [HSDB], Solid | |

| Record name | Amoxicillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19074 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Amoxicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10.7 [ug/mL] (The mean of the results at pH 7.4), Soluble in water, 1 g sol in about 370 mL water, about 2000 mL alc, about 290 mL phosphate buffer (1%, ph 7), about 330 mL methanol, 9.58e-01 g/L | |

| Record name | SID855939 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | AMOXICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amoxicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Amoxicillin competitively inhibits penicillin-binding protein 1 and other high molecular weight penicillin binding proteins. Penicillin bind proteins are responsible for glycosyltransferase and transpeptidase reactions that lead to cross-linking of D-alanine and D-aspartic acid in bacterial cell walls. Without the action of penicillin binding proteins, bacteria upregulate autolytic enzymes and are unable to build and repair the cell wall, leading to bacteriocidal action., The penicillins and their metabolites are potent immunogens because of their ability to combine with proteins and act as haptens for acute antibody-mediated reactions. The most frequent (about 95 percent) or "major" determinant of penicillin allergy is the penicilloyl determinant produced by opening the beta-lactam ring of the penicillin. This allows linkage of the penicillin to protein at the amide group. "Minor" determinants (less frequent) are the other metabolites formed, including native penicillin and penicilloic acids. /Penicillins/, Amoxicillin is similar to penicillin in its bactericidal action against susceptible bacteria during the stage of active multiplication. It acts through the inhibition of cell wall biosynthesis that leads to the death of the bacteria. | |

| Record name | Amoxicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AMOXICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Amoxicillin | |

Color/Form |

Crystals from water | |

CAS RN |

26787-78-0 | |

| Record name | Amoxicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26787-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Amoxicillin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026787780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amoxicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amoxicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3037044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Amoxicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMOXICILLIN ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9EM05410Q9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMOXICILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3204 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Amoxicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

194 °C | |

| Record name | Amoxicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01060 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amoxicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015193 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Amoxicillin exert its antibacterial effect?

A1: Amoxicillin, a β-lactam antibiotic, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) located on the inner bacterial membrane. [, , ] This binding disrupts the transpeptidation reaction, a crucial step in peptidoglycan cross-linking, leading to bacterial cell wall weakening and eventual lysis.

Q2: Does the presence of clavulanic acid influence the activity of Amoxicillin?

A2: Yes, clavulanic acid acts as a β-lactamase inhibitor, protecting Amoxicillin from degradation by bacterial enzymes. [, , , , ] This combination enhances Amoxicillin's efficacy against bacteria that produce β-lactamases, expanding its spectrum of activity.

Q3: What is the molecular formula and weight of Amoxicillin?

A3: The molecular formula of Amoxicillin is C16H19N3O5S, and its molecular weight is 365.4 g/mol.

Q4: Are there spectroscopic techniques used to characterize Amoxicillin?

A4: Yes, researchers have employed Resonance Rayleigh Scattering (RRS) spectroscopy to study the interaction of Amoxicillin with Rhodamine B. [] This technique provides insights into the binding affinity and complex formation between these molecules.

Q5: How stable is Amoxicillin in different environments?

A5: Amoxicillin's stability can be affected by various factors, including temperature, pH, and exposure to light. [, , ] Researchers have investigated its degradation in elastomeric pumps, finding that refrigeration and limiting exposure time are crucial for maintaining stability. []

Q6: Are there strategies to enhance Amoxicillin's stability in formulations?

A6: Yes, studies have explored using β-cyclodextrin to form inclusion complexes with Amoxicillin, leading to improved solubility and dissolution rates. [] This approach could potentially enhance the bioavailability and stability of Amoxicillin formulations.

Q7: How is Amoxicillin eliminated from the body?

A8: Amoxicillin is primarily eliminated through renal excretion. [] Approximately 60% of Amoxicillin is excreted unchanged in the urine within 12 hours after intravenous administration. []

Q8: What are the common in vitro methods used to assess Amoxicillin's activity?

A9: Researchers frequently utilize Minimum Inhibitory Concentration (MIC) and time-kill assays to determine the susceptibility of various bacterial species to Amoxicillin. [, , ] These methods provide valuable information for optimizing treatment strategies.

Q9: What animal models have been used to study Amoxicillin?

A10: Researchers have employed rat models to investigate the hepato-renal adverse effects of Amoxicillin. [] Additionally, pig models have been valuable for studying the impact of diarrhea on Amoxicillin pharmacokinetics. []

Q10: What are the major mechanisms of bacterial resistance to Amoxicillin?

A11: The primary mechanism of Amoxicillin resistance is the production of β-lactamases by bacteria. [, , , , ] These enzymes hydrolyze the β-lactam ring of Amoxicillin, rendering it inactive.

Q11: Does Amoxicillin use contribute to the development of resistance to other antibiotics?

A12: The use of Amoxicillin, like other antibiotics, can contribute to the selection and spread of resistant bacteria. [] It is crucial to promote responsible antibiotic stewardship to mitigate the emergence and spread of resistance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.